molecular formula C18H22N4O B5640750 (1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5640750
M. Wt: 310.4 g/mol
InChI Key: GPLXEMLGKWPXMF-JKSUJKDBSA-N
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Description

This compound is associated with a class of molecules that are of interest due to their potential therapeutic effects and unique chemical properties. It is structurally related to diazabicyclo[3.2.2]nonane derivatives which have been explored for various pharmacological activities, particularly in the context of nicotinic acetylcholine receptor agonists which are implicated in cognitive enhancement and other neurological functions.

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives involves complex chemical procedures that may include ring closure reactions, regioselective Friedel-Crafts acylation, and the use of nucleophilic catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). These processes are crucial for attaining the desired structural specificity and stereochemistry required for biological activity (Taylor et al., 2010).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives includes specific stereochemical configurations and functional groups that are essential for their interaction with biological targets. X-ray crystallography and NMR spectroscopy are typically employed to characterize these structures, ensuring the correct conformation and stereochemistry are achieved for the intended biological activity (Bhatti et al., 2008).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions including Friedel-Crafts acylation, Mannich reactions, and aminomethylation, contributing to their complexity and diversity. The reactions are significant for the synthesis and functionalization of the core structure, enabling the exploration of pharmacological properties (Dotsenko et al., 2007).

properties

IUPAC Name

[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(17-4-2-8-20-17)22-12-15-5-6-16(22)13-21(11-15)10-14-3-1-7-19-9-14/h1-4,7-9,15-16,20H,5-6,10-13H2/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXEMLGKWPXMF-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC=CN3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CN3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

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